Combretastatin A-4 phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

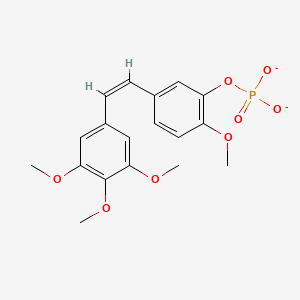

Combretastatin A-4 phosphate is a water-soluble prodrug of combretastatin A-4, a naturally occurring stilbenoid isolated from the bark of the South African tree Combretum caffrum . It is a potent vascular-targeting agent designed to disrupt the blood vessels of cancer tumors, leading to central necrosis . This compound is known for its ability to inhibit tubulin polymerization, making it a valuable compound in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Combretastatin A-4 can be synthesized using the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene . The reaction typically uses potassium carbonate and lithium hydroxide in water as reagents . The resulting combretastatin A-4 can then be converted to its phosphate form by reacting with phosphoric acid.

Industrial Production Methods: Industrial production of combretastatin A-4 phosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation of combretastatin A-4 from natural sources or its chemical synthesis, followed by phosphorylation to produce the water-soluble prodrug .

Chemical Reactions Analysis

Types of Reactions: Combretastatin A-4 phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Functionalized combretastatin A-4 derivatives.

Scientific Research Applications

Combretastatin A-4 phosphate has a wide range of scientific research applications:

Mechanism of Action

Combretastatin A-4 phosphate exerts its effects by binding to the β-subunit of tubulin at the colchicine-binding site . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and causing mitotic arrest in cancer cells . The compound also induces morphological changes in endothelial cells, increasing vascular permeability and disrupting tumor blood flow . These effects result in extensive tumor necrosis and growth inhibition .

Comparison with Similar Compounds

Combretastatin A-4 phosphate is unique among vascular-targeting agents due to its potent tubulin polymerization inhibition and ability to induce rapid tumor necrosis . Similar compounds include:

Colchicine: Another tubulin-binding agent with similar vascular-disrupting properties.

Ombrabulin: A derivative of combretastatin A-4 in clinical trials for cancer treatment.

AVE8062, BNC105P, SCB01A: Other combretastatin analogs with improved potency and cellular spectrum.

This compound stands out for its rapid action and effectiveness in preclinical and clinical studies, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula |

C18H19O8P-2 |

|---|---|

Molecular Weight |

394.3 g/mol |

IUPAC Name |

[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |

InChI |

InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/p-2/b6-5- |

InChI Key |

WDOGQTQEKVLZIJ-WAYWQWQTSA-L |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-] |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.